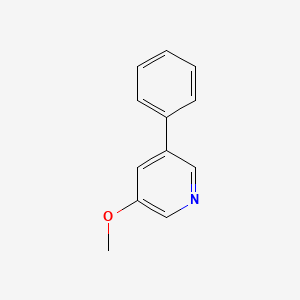

3-Methoxy-5-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQNXMXZIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673502 | |

| Record name | 3-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-52-5 | |

| Record name | 3-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 3-Methoxy-5-phenylpyridine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-phenylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its substituted pyridine framework. The precise characterization of its molecular structure is paramount for its application in drug design and the development of novel organic materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous determination of its chemical architecture. This guide offers a comprehensive analysis of the spectroscopic data of this compound, providing field-proven insights into the interpretation of its spectra and the experimental methodologies for data acquisition.

Molecular Structure and Synthesis Overview

The structure of this compound, as its name implies, consists of a pyridine ring substituted with a methoxy group at the 3-position and a phenyl group at the 5-position. A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the palladium-catalyzed coupling of a halo-substituted pyridine with a phenylboronic acid derivative.

In a typical synthesis, 3-bromo-5-methoxypyridine would be reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent mixture, for instance, toluene and water.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data:

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Phenyl) |

| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~1600-1450 | C=C and C=N stretch | Aromatic Rings |

| ~1250-1000 | C-O stretch | Aryl ether |

| ~900-675 | C-H out-of-plane bend | Aromatic Rings |

Interpretation:

-

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region would confirm the aromatic nature of the compound.

-

The aliphatic C-H stretching of the methoxy group would be expected in the 2950-2850 cm⁻¹ range.

-

A strong absorption band in the 1250-1000 cm⁻¹ region would be indicative of the C-O stretching of the aryl ether functionality.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Mass Spectrum Data:

The molecular formula of this compound is C₁₂H₁₁NO, which corresponds to a monoisotopic mass of approximately 185.084 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 185.

-

Fragmentation Pattern: Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 170, followed by the loss of carbon monoxide (CO) to give a fragment at m/z = 142. The phenyl group can also lead to characteristic fragments.

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data precisely map the proton and carbon environments, while IR spectroscopy identifies the key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation. This in-depth guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important heterocyclic compound in various scientific endeavors.

References

-

Small organic molecules with tailored structures: initiators in the transition-metal-free C–H arylation of unactivated arenes. RSC Advances, 2020, 10(25), 14500-14509. [Link]

-

Small organic molecules with tailored structures: Initiators in the transition-metal-free C-H arylation of unactivated arenes. ResearchGate, April 2020. [Link]

A Prospective Crystallographic Analysis of 3-Methoxy-5-phenylpyridine: A Technical Guide for Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 3-Methoxy-5-phenylpyridine. As of the latest search of the Cambridge Structural Database (CSD), the crystal structure of this compound has not been reported. Therefore, this document serves as a prospective guide for researchers aiming to elucidate its three-dimensional atomic arrangement. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this guide aims to empower researchers to successfully determine the crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science. The guide covers modern synthetic methodologies, a variety of crystallization strategies, and a step-by-step walkthrough of the SC-XRD process, from data collection to structure refinement and analysis of intermolecular interactions.

Introduction: The Need for Structural Insight

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The introduction of a phenyl group and a methoxy substituent, as in this compound, can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. A definitive crystal structure is paramount as it provides unambiguous proof of molecular identity and detailed insights into the solid-state conformation, packing, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents or functional materials.

This guide provides a systematic approach to determining this currently unknown crystal structure.

Synthesis of this compound

To obtain high-quality single crystals, a pure sample of this compound is required. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming the C-C bond between the pyridine and phenyl rings.[3][4]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed reaction of 3-bromo-5-methoxypyridine with phenylboronic acid.[5]

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

3-bromo-5-methoxypyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 3-bromo-5-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]

Strategies for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[6] A good crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or other defects.[7] The ideal size is typically between 0.1 and 0.3 mm in its largest dimension.[8] Several techniques should be attempted in parallel to maximize the chances of success.[6][9]

Caption: Common crystallization techniques for small organic molecules.

Slow Evaporation

This is the simplest method.[9]

-

Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., toluene, ethyl acetate, or a mixture like dichloromethane/hexane).

-

Filter the solution to remove any dust or particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and poke a few small holes in it with a needle to allow for slow evaporation.[10]

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[6]

Vapor Diffusion

This technique is excellent for small quantities of material.[9][11]

-

Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or THF) in a small, open vial.

-

Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).[11][12]

-

The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.[8]

Caption: The overall workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

-

Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[8]

-

Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal lattice symmetry.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.[13]

-

Data Integration: The collected diffraction images are processed to integrate the intensities of each reflection.

Structure Solution and Refinement

-

Structure Solution: The integrated data is used to solve the "phase problem". For small organic molecules, direct methods are typically successful in providing an initial atomic model.[13]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[7] This process involves refining atomic positions, and thermal displacement parameters. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[14]

-

Validation: The final refined structure is validated using tools like CheckCIF to ensure that the model is chemically sensible and fits the data well.

Anticipated Structural Features

While the exact crystal structure is unknown, we can anticipate some features based on the molecular structure and data from related compounds.

Molecular Geometry

The molecule consists of a pyridine ring and a phenyl ring linked by a C-C single bond. There will likely be a non-zero torsion angle between the planes of these two aromatic rings due to steric hindrance. The methoxy group may be co-planar with the pyridine ring to maximize conjugation, or it could be twisted out of the plane.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules.

| Parameter | Anticipated Value |

| Chemical Formula | C₁₂H₁₁NO |

| Formula Weight | 185.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for achiral organic molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calculated) | 1.2 - 1.4 g/cm³ |

| R-factor (final) | < 0.05 |

Potential Intermolecular Interactions and Packing

The crystal packing will be governed by a combination of weak intermolecular forces. A Hirshfeld surface analysis of the final structure will be crucial for quantifying these interactions.[15][16][17]

-

C-H···π Interactions: The hydrogen atoms of one molecule may interact with the electron-rich π systems of the phenyl or pyridine rings of neighboring molecules.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.

-

C-H···O/N Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and the oxygen of the methoxy group or the nitrogen of the pyridine ring are also possible.

Conclusion

This technical guide provides a comprehensive, prospective framework for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to elucidate the three-dimensional structure of this molecule. The resulting structural information will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and providing a foundation for future research and development.

References

Sources

- 1. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. unifr.ch [unifr.ch]

- 10. Slow Evaporation Method [people.chem.umass.edu]

- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Quantum chemical calculations for 3-Methoxy-5-phenylpyridine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Methoxy-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust computational workflow employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is structured to provide both a theoretical foundation and practical, step-by-step protocols for researchers. Methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are presented, with a focus on the rationale behind the selection of computational parameters. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and application.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules.[1] Its unique physicochemical properties, such as enhanced solubility and the ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design.[1] The introduction of substituents, such as methoxy and phenyl groups, onto the pyridine ring significantly modulates its electronic and steric characteristics.[2] This, in turn, influences the molecule's reactivity, metabolic stability, and interaction with biological targets.[2]

This compound is a specific isomer whose properties are determined by the interplay of the electron-donating methoxy group and the aromatic phenyl substituent. Quantum chemical calculations offer a powerful, non-invasive means to probe the intramolecular effects of these substitutions at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties, providing critical insights for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents or functional materials.[1][3]

Foundational Theory: An Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost.[3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is particularly effective for medium to large-sized organic molecules like this compound.

The choice of the exchange-correlation functional and the basis set is paramount for the accuracy of DFT calculations.[3] Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporate a portion of exact Hartree-Fock exchange, are widely used and have been shown to provide reliable results for a broad range of organic molecules.[4][5] For enhanced accuracy, especially in systems with non-covalent interactions, long-range corrected functionals like wB97XD are also a strong choice.

The basis set, a set of mathematical functions used to describe the atomic orbitals, must be chosen to adequately represent the electronic distribution. Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets are commonly employed.[6][7] The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic properties of molecules with heteroatoms and delocalized π-systems.[6][7]

Computational Methodology: A Validating Workflow

A rigorous and self-validating computational workflow is essential for obtaining reliable and reproducible results. The following sections detail a step-by-step protocol for the quantum chemical analysis of this compound.

Molecular Structure Generation and Optimization

The initial step involves the creation of a 3D model of this compound. This can be accomplished using molecular building software. The initial structure is then subjected to geometry optimization to find the lowest energy conformation on the potential energy surface.

Experimental Protocol:

-

Initial Structure Creation: Construct the 3D structure of this compound.

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection:

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the energetic minimum.

-

Convergence Criteria: Ensure the optimization converges based on the software's default criteria for forces and displacement.

The following diagram illustrates the workflow for the computational analysis:

Caption: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. [8]The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Experimental Protocol:

-

Input: Use the optimized geometry.

-

Calculation: Generate the MEP surface from the calculated wavefunction.

-

Visualization:

-

Red/Yellow regions: Indicate negative electrostatic potential, corresponding to electron-rich areas susceptible to electrophilic attack (e.g., lone pairs on the nitrogen and oxygen atoms).

-

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack (e.g., hydrogen atoms).

-

Green regions: Represent neutral potential.

-

Predicted Molecular Properties of this compound

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on the methodologies described above.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| C-N (Pyridine) | ~1.34 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| C-C-O (Methoxy) | ~118° | |

| Dihedral Angle | Pyridine-Phenyl | ~30-40° |

Note: These are representative values. Actual calculated values will vary slightly.

Table 2: Calculated Electronic and Reactivity Descriptors

| Property | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.0 eV |

| Energy Gap | Egap | ELUMO - EHOMO | ~ 5.5 eV |

| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA | -ELUMO | ~ 1.0 eV |

| Electronegativity | χ | (IP+EA)/2 | ~ 3.75 eV |

| Chemical Hardness | η | (IP-EA)/2 | ~ 2.75 eV |

| Electrophilicity Index | ω | χ²/(2η) | ~ 2.55 eV |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical calculation of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. The predicted data on bond lengths, angles, HOMO-LUMO gap, and MEP can effectively guide synthetic efforts and provide a rational basis for understanding the molecule's biological activity and potential applications.

The theoretical data generated through these protocols should ideally be validated against experimental findings. Future work could involve comparing the calculated vibrational spectra with experimental IR and Raman data, and using the calculated electronic properties to rationalize observed chemical reactivity or biological assay results. Such a synergistic approach between computational and experimental chemistry is pivotal for accelerating the discovery and development of new chemical entities.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

3-Methoxy-5-phenylpyridine molecular geometry and conformation

An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Methoxy-5-phenylpyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating principles of theoretical chemistry with established experimental protocols, this document elucidates the structural nuances dictated by the interplay of steric and electronic effects. We present a detailed exploration of the molecule's key geometric parameters, the rotational barrier around the inter-ring bond, and the preferred dihedral angle between the pyridine and phenyl moieties. This guide serves as a foundational resource, offering both in-depth analysis and validated methodologies for scientists and drug development professionals seeking to understand and exploit the structure-property relationships of this important molecular scaffold.

Introduction: The Significance of the Phenylpyridine Scaffold

Phenylpyridine derivatives are privileged structures in modern chemistry. Their unique combination of a π-deficient pyridine ring and a π-rich phenyl ring imparts a range of desirable electronic and photophysical properties. This has led to their widespread application in fields as diverse as organic light-emitting diodes (OLEDs), medicinal chemistry, and catalysis. The specific substitution pattern and resulting three-dimensional structure of these molecules are paramount, as they directly govern intermolecular interactions, receptor binding affinity, and solid-state packing.

This compound introduces two key modifications to the core phenylpyridine structure: a methoxy group and a meta-substitution pattern. Understanding the conformational preferences imposed by these features is critical for rational drug design and materials engineering. This guide will dissect the factors governing its structure, from the fundamental principles of molecular mechanics to the advanced computational and experimental techniques used for its characterization.

Theoretical Framework: A Balance of Competing Forces

The conformation of bi-aryl systems like this compound is primarily determined by a delicate balance between two opposing forces: steric hindrance and electronic conjugation.

-

Steric Hindrance : The non-bonded repulsive interactions between atoms, particularly the ortho-hydrogens on adjacent rings, prevent the molecule from adopting a perfectly planar conformation. In the parent compound, biphenyl, this steric clash forces the rings to twist relative to one another.[1]

-

Electronic Conjugation : The π-systems of the two aromatic rings can overlap, leading to electron delocalization. This is a stabilizing effect that is maximized in a coplanar arrangement.

The final, lowest-energy conformation represents the geometry that best minimizes steric repulsion while still allowing for a degree of stabilizing conjugation. For biphenyl, this results in a dihedral angle of approximately 44° in the gas phase.[1][2] In this compound, the introduction of the nitrogen atom and the methoxy group further modulates this electronic landscape. The nitrogen atom acts as an electron sink, altering the electron density of the pyridine ring[3][4], while the methoxy group is a strong electron-donating group, influencing the overall dipole moment and conformational energetics.

Mandatory Visualization

Caption: Interplay of steric and electronic forces governing conformation.

Computational Analysis: Predicting Molecular Geometry and Energetics

Computational chemistry provides powerful, predictive insights into molecular structure where experimental data is unavailable.[5] Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of computational cost and accuracy for geometric and electronic properties.[6][7]

Workflow for Computational Analysis

A rigorous computational study follows a self-validating workflow to ensure the results represent a true energetic minimum and are physically meaningful.

Mandatory Visualization

Caption: A self-validating workflow for computational structural analysis.

Step-by-Step Protocol: Geometry Optimization

-

Structure Input : Generate an initial 3D structure of this compound.

-

Method Selection : Choose a DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a robust combination for this type of molecule, providing accurate geometries and electronic properties.

-

Optimization Calculation : Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.

-

Frequency Calculation : Following optimization, perform a frequency calculation at the same level of theory.

-

Validation : Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state, not a stable ground state.

Step-by-Step Protocol: Rotational Barrier Calculation

-

Define Coordinate : Use the optimized geometry as the starting point. Identify the four atoms that define the dihedral angle of rotation between the phenyl and pyridine rings.

-

Perform PES Scan : Initiate a "scan" calculation. This involves systematically rotating the dihedral angle in fixed increments (e.g., 10 degrees) from 0° (planar) to 180°. At each step, the energy of the constrained molecule is calculated.

-

Analyze Results : Plot the relative energy versus the dihedral angle. The lowest point on this curve corresponds to the ground-state conformation, while the highest point represents the transition state for rotation. The energy difference between these two points is the rotational energy barrier.

Predicted Geometric and Conformational Data

Based on analyses of analogous compounds like biphenyl and substituted phenylpyridines[2][8][9], the following table summarizes the expected quantitative data for this compound.

| Parameter | Predicted Value | Rationale / Comparison |

| Inter-ring Dihedral Angle | ~35° - 50° | Non-planar due to steric hindrance, similar to biphenyl (~44°).[1] The exact value is modulated by the electronic influence of the methoxy group and pyridine nitrogen. |

| C-C Inter-ring Bond Length | ~1.48 - 1.49 Å | Shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from π-conjugation.[10] |

| C-N Bond Lengths (Pyridine) | ~1.33 - 1.34 Å | Typical for sp²-hybridized C-N bonds in an aromatic pyridine ring.[3] |

| C-O Bond Length (Methoxy) | ~1.36 Å | Shorter than a typical C-O single bond (~1.43 Å) due to resonance with the pyridine ring. |

| Rotational Energy Barrier | 8 - 12 kJ/mol | In the range of biphenyl's experimentally determined barriers (~6-8 kJ/mol)[1][11], potentially slightly higher due to substituent effects. |

Experimental Verification: From Solution to Solid State

While computational methods provide a robust theoretical model, experimental validation is the cornerstone of scientific integrity. The following techniques are essential for characterizing the geometry and conformation of this compound.

Workflow for Experimental Characterization

Mandatory Visualization

Caption: Integrated experimental workflow for structural elucidation.

Protocol: Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the molecule's structure in the solid state.

-

Crystal Growth : Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution & Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[12] Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data until a high degree of agreement is reached.

-

Data Analysis : Analyze the final refined structure to extract precise bond lengths, bond angles, and the inter-ring dihedral angle. This provides the "gold standard" solid-state geometry for comparison with computational results.

Protocol: 2D NMR Spectroscopy (NOESY/ROESY)

NMR spectroscopy is the most powerful method for determining molecular conformation in solution, where molecules are dynamic.

-

Sample Preparation : Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for 2D NMR experiments.

-

Acquisition of 1D Spectra : Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon resonances.

-

Acquisition of 2D NOESY/ROESY : Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

-

Data Analysis : Look for cross-peaks between protons on the pyridine ring and protons on the phenyl ring. The presence and intensity of a NOE cross-peak between an ortho-proton on the phenyl ring and a proton on the pyridine ring would provide direct evidence of their spatial proximity, confirming the preferred rotational conformation in solution.

Implications and Conclusion

The molecular geometry and conformational flexibility of this compound are defining features that dictate its function. The non-planar, twisted ground state is a crucial determinant of its properties:

-

In Drug Development : The specific 3D shape and the orientation of the methoxy group and pyridine nitrogen will govern how the molecule fits into a target protein's binding pocket. A precise understanding of this conformation is essential for structure-based drug design.

-

In Materials Science : The dihedral angle and overall molecular shape influence how molecules pack in the solid state, which in turn affects properties like charge transport, luminescence, and thermal stability in organic electronic devices.[10][13]

References

-

Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation. [Link]

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. (2023). American Chemical Society. [Link]

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Engineering Research & Technology. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). National Institutes of Health. [Link]

-

Davies, D. L., Singh, K., & Tamosiunaite, N. (2020). Steric and electronic effects on acetate-assisted cyclometallation of 2-phenylpyridines at [MCl2Cp*]2 (M = Ir, Rh). Dalton Transactions. [Link]

-

Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. [Link]

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. (2023). ResearchGate. [Link]

-

Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited States. (n.d.). ACS Figshare. [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. (2023). The Journal of Physical Chemistry A. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. [Link]

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. (2023). ACS Publications. [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). Inorganic Chemistry. [Link]

-

Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ResearchGate. [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). National Institutes of Health. [Link]

-

Why is biphenyl not planar? (2020). Chemistry Stack Exchange. [Link]

-

Damrauer, N. H., et al. (1997). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II). Journal of the American Chemical Society. [Link]

-

Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. (2005). Organic & Biomolecular Chemistry. [Link]

-

3-Methoxy-2-phenylpyridine. (n.d.). Autechilo. [Link]

-

Orientation of pyridine rings in trigonal bipyramidal geometries... (n.d.). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (2021). IUCrData. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

-

Observed and predicted permeability values for substituted pyridines. (n.d.). ResearchGate. [Link]

-

Pyridine-structure. (n.d.). ChemTube3D. [Link]

-

(3-Methoxy-5-(5-methylpyridin-3-yl)phenyl)methanol. (n.d.). PubChem. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. [Link]

-

Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). PubMed. [Link]

-

3-Methoxy-2-phenylpyridine. (n.d.). PubChem. [Link]

-

Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2024). MDPI. [Link]

-

Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2024). Semantic Scholar. [Link]

-

Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2024). ResearchGate. [Link]

-

Pyridine, 3-methoxy-. (n.d.). NIST WebBook. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited States - American Chemical Society - Figshare [acs.figshare.com]

- 10. ijres.org [ijres.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of 3-Methoxy-5-phenylpyridine

An In-Depth Technical Guide to the Electronic Properties of 3-Methoxy-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic scaffold of significant interest, positioned at the intersection of medicinal chemistry and materials science. The strategic placement of an electron-donating methoxy group and a π-rich phenyl ring on the pyridine core imparts a unique set of electronic properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive exploration of these electronic characteristics, grounded in both theoretical predictions and established experimental methodologies. We delve into the molecule's frontier molecular orbitals, electrostatic potential, and spectroscopic signatures, offering a framework for its rational application in drug design and the development of novel organic materials. This document is structured to serve as a practical resource for scientists seeking to understand and exploit the electronic landscape of this versatile molecule.

Molecular Architecture and Synthetic Access

The electronic properties of any molecule are intrinsically linked to its structure. This compound is a biaryl system where a phenyl group is attached to a methoxy-substituted pyridine ring. This arrangement creates a molecule with distinct electronic domains: the electron-deficient pyridine ring, the electron-donating methoxy group, and the conjugated phenyl system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53698-52-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [3] |

| Canonical SMILES | COC1=CN=CC(C2=CC=CC=C2)=C1 | [1] |

While multiple synthetic routes are conceivable, modern cross-coupling reactions provide the most efficient and versatile access to this scaffold. The Suzuki-Miyaura coupling, for instance, is an industry-standard method for forming C-C bonds between aryl halides and boronic acids, making it highly suitable for synthesizing this compound.

Caption: General workflow for Suzuki-Miyaura synthesis of this compound.

Computational Deep Dive: Unveiling the Electronic Landscape

To understand a molecule's behavior at a fundamental level, we turn to computational chemistry. Density Functional Theory (DFT) provides robust insights into electronic structure and reactivity.[4] By modeling this compound in silico, we can visualize its molecular orbitals and predict regions of electrophilicity and nucleophilicity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.[5] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them.[6] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap often implies higher reactivity.[4]

-

HOMO: For this compound, the HOMO is expected to be distributed primarily across the electron-rich phenyl ring and the oxygen atom of the methoxy group. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: Conversely, the LUMO is anticipated to be localized on the electron-deficient pyridine ring, particularly on the carbon atoms adjacent to the nitrogen. This region is therefore the most susceptible to nucleophilic attack.[7]

-

HOMO-LUMO Gap: The energy gap dictates the energy required for electronic excitation. This value is crucial for predicting the molecule's UV-Vis absorption spectrum and its potential application in organic electronics.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.[4]

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of charge distribution on the molecular surface.[8] It uses a color scale to indicate electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich. For this compound, the most negative potential is expected around the electronegative nitrogen atom of the pyridine ring and the oxygen of the methoxy group, marking them as primary sites for hydrogen bonding and coordination.

-

Blue Regions (Positive Potential): These areas are electron-poor and susceptible to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms of the pyridine ring.

Protocol: Theoretical Analysis via DFT

-

Geometry Optimization: Construct the 3D structure of this compound. Perform a geometry optimization calculation using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set, to find the lowest energy conformation.[4]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain electronic properties.

-

Data Extraction: From the output, extract HOMO and LUMO energy values, generate the MEP surface, and visualize the orbital distributions.

-

UV-Vis Simulation (Optional): Employ Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the λ_max values corresponding to key electronic transitions (e.g., HOMO→LUMO).

Caption: Computational workflow for the theoretical analysis of 3-Methoxyphenyl.[4]

Experimental Validation of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validation. Spectroscopic and electrochemical methods directly probe the electronic structure of this compound.

UV-Vis Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. For this compound, the spectrum is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the conjugated pyridine and phenyl ring systems. The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.[9]

Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an optimal concentration where absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Calibrate the UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the electrochemical gap. This data is invaluable for applications in materials science, particularly for designing materials for organic electronics.

Applications in Drug Development and Materials Science

The electronic properties of this compound make it a "privileged scaffold" in medicinal chemistry.[10]

-

Drug Development: The defined regions of nucleophilicity (nitrogen, oxygen) and the tunable aromatic system allow for specific interactions with biological targets like kinases and other enzymes.[10] The molecule's overall polarity and ability to form hydrogen bonds, governed by its electronic structure, are critical for its pharmacokinetic profile.

-

Materials Science: The conjugated π-system and the associated electronic transitions suggest potential for use in organic light-emitting diodes (OLEDs) and other electronic materials.[11] The HOMO-LUMO gap is a key parameter in tuning the color and efficiency of such devices.

Conclusion

This compound is a molecule with a finely tuned electronic architecture. The interplay between the electron-donating methoxy group, the electron-accepting pyridine ring, and the extended π-system of the phenyl group creates a platform with significant potential. Through a synergistic combination of computational modeling and experimental validation, researchers can fully elucidate its electronic properties. This deep understanding is the cornerstone for rationally designing next-generation pharmaceuticals and advanced organic materials built upon this versatile and promising scaffold.

References

-

Blaschke, U. (n.d.). 3-Methoxy-2-phenylpyridine. Chem-Supply. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic and computational investigations of structural properties in phenyl and methoxy-phenyl substituted 1,4 dihydropyridine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-phenylpyridine. PubChem. Retrieved from [Link]

-

SpringerLink. (n.d.). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Ethoxy-5-(5-methoxypyridin-3-yl)phenyl)methanol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

Passer Journal. (2021). Computational study of tetrathiafulvalene in gas and solvent phases using density functional theory. Retrieved from [Link]

-

A Blog About Things. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from [Link]

-

YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

-

MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 53698-52-5 [chemicalbook.com]

- 3. 3-Methoxy-2-phenylpyridine | C12H11NO | CID 20781710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]

Biological Activity Screening of 3-Methoxy-5-phenylpyridine: A Strategic Approach for Novel Compound Profiling

An In-Depth Technical Guide

Introduction: Unlocking the Potential of the Phenylpyridine Scaffold

In the landscape of medicinal chemistry, the phenylpyridine core represents a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of biological activities. The fusion of an aromatic phenyl group with a heteroaromatic pyridine ring creates a unique electronic and steric environment, making it a fertile ground for discovering novel therapeutic agents. The specific compound at the center of this guide, 3-methoxy-5-phenylpyridine, introduces a methoxy substituent, a feature known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[1][2]

While this compound itself is a novel entity with no pre-existing biological activity profile, a wealth of data from structurally related analogs provides a compelling rationale for a comprehensive screening campaign. Derivatives of the phenylpyridine and methoxyphenyl scaffolds have demonstrated significant potential in oncology, neuroscience, and infectious diseases.[3][4][5]

This guide provides a robust, tiered strategy for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals to efficiently profile this promising compound, moving from broad-based primary assays to targeted mechanistic and in vivo studies. The experimental choices and workflows detailed herein are grounded in established principles of drug discovery, aiming to maximize the discovery potential while judiciously allocating resources.

Part 1: A Foundation in Analogs - Rationale for Screening

The decision to screen a new chemical entity is not a random exercise; it is an evidence-based endeavor. The known biological activities of compounds structurally similar to this compound form the logical foundation for our proposed screening strategy.

-

Anticancer Potential: The phenylpyridine scaffold is a recurring theme in the design of anticancer agents. Numerous studies have detailed the synthesis and evaluation of derivatives that exhibit potent cytotoxicity against a range of human cancer cell lines, including those for colon, breast, and lung cancer.[6][7] A significant subset of these compounds, particularly those with a trimethoxyphenyl moiety, function by inhibiting tubulin polymerization, a clinically validated anticancer mechanism.[3][8] This strong precedent makes oncology a primary and highly promising area for investigation.

-

Neuroactive Properties: The pyridine ring is a cornerstone of many centrally acting drugs. Its ability to participate in hydrogen bonding and its characteristic electronic properties allow it to interact with a variety of CNS receptors. Phenotypic screening of small molecules in zebrafish, a powerful in vivo model, has emerged as a highly effective method for discovering novel neuroactive compounds.[9][10] This suggests that this compound could possess unpredicted modulatory effects on neuronal circuits and behavior.

-

Antimicrobial and Other Activities: Fused heterocyclic systems incorporating a pyridine ring have been identified as having potent antimicrobial properties.[4] Furthermore, the broader phenylpyridine class has been explored for other therapeutic targets, including as inhibitors of Factor Xa for anticoagulation therapy, highlighting the scaffold's versatility.[11]

| Reported Biological Activity | Structural Class | Example Target/Model | Reference(s) |

| Anticancer / Cytotoxicity | Phenylpyridine Derivatives | Tubulin Polymerization; HCT-116, MCF-7, HeLa cell lines | [3][6][8] |

| Neuroactivity | General Neuroactive Molecules | Zebrafish Behavioral Models; Organotypic Slice Cultures | [9][10][12] |

| Antimicrobial | Thiazolo[4,5-b]pyridines | Pseudomonas aeruginosa, Escherichia coli | [4] |

| Anticoagulant | Pyrazolopyridinones | Factor Xa Inhibition | [11] |

| Anti-inflammatory | Phenyl-oxadiazole | General anti-inflammatory and analgesic models | [5] |

Part 2: A Tiered Screening Strategy for this compound

A hierarchical or tiered approach is the most efficient method for screening a novel compound. This strategy begins with broad, high-throughput assays to identify any "hits" and progressively uses more complex, resource-intensive assays to validate these hits and elucidate their mechanism of action.

Caption: A tiered workflow for screening this compound.

Tier 1: Broad-Based Primary Screening

The objective of Tier 1 is to cast a wide net and efficiently determine if this compound possesses any significant biological activity across the most probable therapeutic areas.

-

Anticancer Cytotoxicity Screening:

-

Rationale: This is the highest priority screen based on the extensive literature on phenylpyridine analogs.[6][13][14]

-

Methodology: The compound should be submitted to a broad panel of human cancer cell lines. The National Cancer Institute's 60-cell line screen (NCI-60) is the gold standard, as it provides data across leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[13] An in-house panel covering these diverse cancer types is also appropriate.

-

Endpoint: The primary endpoint will be the concentration that inhibits 50% of cell growth (GI50) or causes 50% cell death (IC50). A potent hit is typically considered to be in the low micromolar or nanomolar range.

-

-

Central Nervous System (CNS) Receptor Binding Panel:

-

Rationale: To rapidly assess the potential for neuroactivity, a broad receptor binding screen is invaluable. This approach identifies if the compound has an affinity for known CNS targets.

-

Methodology: A commercially available radioligand binding assay panel is recommended. This panel should include a diverse set of receptors, ion channels, and transporters implicated in neurological and psychiatric disorders (e.g., adrenergic, dopaminergic, serotonergic, GABAergic, and opioid receptors).

-

Endpoint: Results are typically reported as the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) warrants follow-up.

-

-

Antimicrobial Susceptibility Screening:

-

Rationale: While a lower probability outcome, the structural alerts from related fused pyridine systems justify a simple, cost-effective screen.[4]

-

Methodology: The compound should be tested against a panel of representative pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Endpoint: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, will be determined.

-

Tier 2: Hit Confirmation and Mechanistic Elucidation

If a reproducible "hit" is identified in Tier 1, the focus shifts to confirming the activity and understanding how the compound works. The path taken depends on the nature of the primary hit.

Caption: Decision logic following Tier 1 primary screening.

-

If Anticancer Activity is Confirmed:

-

Cell Cycle Analysis: The causality behind cytotoxicity is critical. Many potent anticancer drugs, especially tubulin inhibitors, cause cells to arrest in the G2/M phase of the cell cycle. This is readily testable via flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.[15]

-

Apoptosis Induction Assay: It is essential to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. An Annexin V-FITC/Propidium Iodide assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the cell death pathway.[15]

-

Tubulin Polymerization Assay: Given the strong precedent, a direct biochemical assay is warranted.[3][8] This cell-free assay measures the ability of the compound to inhibit the polymerization of purified tubulin into microtubules in vitro. A positive result here would provide a clear, testable mechanism of action.

-

-

If Neuroactive Potential is Confirmed:

-

Dose-Response and Functional Assays: The initial binding hit must be confirmed with a full dose-response curve to determine binding affinity (Ki). Subsequently, a functional assay is required to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor.

-

Organotypic Slice Cultures: As an intermediate model between dissociated cells and a whole organism, brain slice cultures can provide valuable information.[12] These cultures preserve the local neuronal circuitry, allowing for the assessment of the compound's effect on network activity (e.g., spontaneous firing rates, synaptic transmission), providing a richer, more systems-level understanding of its neuroactive potential.[12]

-

Tier 3: In Vivo Proof-of-Concept

Positive data from Tier 2 mechanistic studies provides the rationale for advancing the compound to in vivo models. The goal here is to demonstrate efficacy and assess safety in a living system.

-

For Anticancer Candidates:

-

Model: The gold standard is a mouse xenograft model, where human cancer cells (from a line sensitive to the compound in vitro) are implanted into immunocompromised mice.

-

Protocol: Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

-

Endpoints: The primary endpoint is tumor growth inhibition. Body weight and general animal health are monitored as initial indicators of toxicity.

-

-

For Neuroactive Candidates:

-

Model: The zebrafish larva is an excellent first-pass in vivo model for high-throughput behavioral screening due to its genetic homology to humans, rapid development, and permeability to small molecules.[9][10]

-

Protocol: Larvae can be exposed to the compound in 96-well plates and monitored using automated imaging systems to quantify a range of behaviors, including locomotion, startle response, and sleep/wake cycles.[9]

-

Endpoints: A unique "behavioral fingerprint" can be generated and compared to known neuroactive drugs to predict the compound's class (e.g., sedative, anxiolytic, convulsant). Promising results would then be validated in more traditional rodent behavioral models (e.g., open field test, elevated plus maze).[16][17]

-

Part 3: Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key in vitro assays described in Tier 1 and 2.

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate) to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.[15]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands as a promising yet uncharacterized chemical entity. The true therapeutic potential of such a molecule can only be revealed through a systematic and logically structured screening campaign. By leveraging the extensive knowledge base of its structural analogs, we have outlined a strategic, multi-tiered approach that prioritizes high-probability therapeutic areas like oncology and neuroscience. This guide provides a comprehensive framework, from broad initial profiling to detailed mechanistic studies and in vivo validation. By following this self-validating system of inquiry, researchers can efficiently and effectively probe the biological activity of this compound, paving the way for the potential development of a novel therapeutic agent.

References

- Drexler, B., Hentschke, H., Antkowiak, B., & Grasshoff, C. (2010). Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. Current Medicinal Chemistry, 17(36), 4538-4550.

- McCarroll, M. N., Gendelev, L., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience.

- BenchChem. (2025). Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. BenchChem.

- BenchChem. (2025). Comparative Analysis of 2-(Aminomethyl)-6-phenylpyridine's Potential Biological Activity in Cell-Based Assays. BenchChem.

- Selvita. (n.d.). In Vivo Neuroscience Models. Selvita.

- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi AppTec.

- Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Current Opinion in Chemical Biology, 16(1-2), 147-154.

- Abdel-Maksoud, M. S., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules, 20(1), 1031-1046.

- Anonymous. (n.d.). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents.

- Kamal, A., et al. (2015). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1058-1062.

- Abdel-Maksoud, M. S., et al. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Molecules, 20(1), 1031-1046.

- BenchChem. (n.d.). 3-Methoxy-2-phenylpyridine. BenchChem.

- Purwono, B., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972.

- Anonymous. (n.d.).

- Anonymous. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Gomaa, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4987.

- Wang, Y., et al. (2012). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 55(17), 7625-7637.

- Papamichael, K., et al. (2023).

- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401.

- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.

- Silvestrini, B., & Pagatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy, 16, 209-217.

Sources

- 1. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. selvita.com [selvita.com]

- 17. wuxibiology.com [wuxibiology.com]

An In-Depth Technical Guide to the In-Silico Prediction of 3-Methoxy-5-phenylpyridine Bioactivity

Prepared by: Gemini, Senior Application Scientist

Executive Summary